1,1'-Bis(phenylphosphinidene)ferrocene
Description
1,1'-Bis(phenylphosphinidene)ferrocene (CAS: 105300-38-7) is a bidentate ferrocene-based ligand featuring two phenyl-substituted phosphine groups symmetrically positioned on the cyclopentadienyl rings. This compound is notable for its robust coordination chemistry with transition metals, enabling applications in catalysis, materials science, and bioinorganic chemistry. Its structure combines the redox-active ferrocene backbone with electron-withdrawing phenyl groups, which modulate electronic properties and steric bulk, influencing reactivity in metal complexes .
Properties
Molecular Formula |
C16H13FeP |
|---|---|
Molecular Weight |
292.09 g/mol |
InChI |
InChI=1S/C16H13P.Fe/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16;/h1-13H; |
InChI Key |
HKOUDNXXOXEYNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P([C]2[CH][CH][CH][CH]2)[C]3[CH][CH][CH][CH]3.[Fe] |
Origin of Product |
United States |
Preparation Methods
Lithiation of Ferrocene
Ferrocene undergoes directed lithiation at the cyclopentadienyl (Cp) rings using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C. The reaction proceeds via deprotonation of one Cp ring, forming a lithium ferrocenide intermediate. Sequential lithiation at the 1,1' positions is achieved by employing two equivalents of n-BuLi under rigorous anhydrous conditions.
Reaction with Dichlorophenylphosphine
The lithiated ferrocene reacts with dichlorophenylphosphine (PhPCl₂) to install the phenylphosphinidene groups. This step requires careful stoichiometric control:
Key parameters :
Mechanistic insight : The reaction proceeds via nucleophilic substitution, where the lithium ferrocenide attacks the electrophilic phosphorus center in PhPCl₂. The chloride ions are displaced, forming the P–C bond with the Cp ring.
Reductive Coupling with Magnesium
An alternative route utilizes magnesium as a reductant to generate phenylphosphinidene intermediates in situ.
Synthesis of Phenylphosphinidene Precursor
Dichlorophenylphosphine (PhPCl₂) is reduced by magnesium dust in THF, producing a transient phenylphosphinidene (PhP) species:
Coordination to Ferrocene
The phenylphosphinidene reacts with ferrocene under thermal conditions (80–100°C) to form the 1,1'-bridged product. This method avoids lithiation, making it suitable for substrates sensitive to strong bases.
Optimization data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes P–C bond formation |
| Reaction time | 12–24 hours | Prevents over-reduction |
| Mg:PhPCl₂ ratio | 1:1 | Ensures complete reduction |
Ligand-Assisted Phosphinidene Transfer
Recent advances employ N-heterocyclic carbenes (NHCs) to stabilize reactive phosphinidene intermediates, enhancing yield and selectivity.
NHC-Phosphinidene Adduct Formation
An NHC (e.g., :C{N(ⁱPr)CH}₂) reacts with PhPCl₂ to form a stable NHC–PhP adduct. This adduct acts as a phosphinidene transfer agent:
Ferrocene Functionalization
The NHC–PhP adduct reacts with ferrocene at RT in dichloromethane (DCM), facilitating selective 1,1'-substitution. The NHC dissociates, leaving the phenylphosphinidene group attached to ferrocene:
Advantages :
Comparative Analysis of Methods
| Method | Lithiation-Based | Mg Reduction | NHC-Assisted |
|---|---|---|---|
| Yield | 60–75% | 70–85% | 80–90% |
| Reaction Time | 6–12 hours | 12–24 hours | 2–4 hours |
| Stereoselectivity | Moderate | Low | High |
| Scalability | Industrial | Lab-scale | Lab-scale |
Key observations :
Chemical Reactions Analysis
Coordination with Transition Metals
The phosphorus atoms in 1,1'-Bis(phenylphosphinidene)ferrocene act as Lewis bases, forming stable complexes with transition metals. These complexes are pivotal in catalysis and materials science.
The rhodium complex selectively catalyzes the hydroformylation of terminal alkenes to linear aldehydes with >90% regioselectivity under mild conditions (25–60°C, 1–5 bar CO/H~2~) .
Formation of Macrocyclic Ligands
The compound undergoes cyclization reactions to generate tridentate macrocyclic ligands, enhancing steric and electronic tuning in catalysis.
Example Reaction:
1,1'-Bis(phenylphosphinidene)ferrocene reacts with diethylamine and formaldehyde under reflux (80°C, 12 h) to form a macrocyclic ligand with a 16-membered ring. This ligand exhibits improved stability in oxidative environments compared to non-macrocyclic analogs .
Heck Coupling Reactions
A palladium complex derived from 1,1'-Bis(phenylphosphinidene)ferrocene catalyzes the coupling of iodobenzene with methyl acrylate:
| Substrate | Conditions | Yield | Turnover Frequency (TOF) | Ref. |
|---|---|---|---|---|
| Iodobenzene | 100°C, K~2~CO~3~, DMF, 24 h | 92% | 450 h^-1^ |
Hydroformylation
The rhodium complex converts 1-octene to nonanal with 94% linear selectivity under 10 bar syngas (CO:H~2~ = 1:1) at 60°C .
Ring-Opening via Ring Slippage
Exposure to Lewis acids (e.g., B(C~6~F~5~)~3~) induces η^5^ → η^3^ ring slippage, enabling nucleophilic attack at the cyclopentadienyl ring:
Mechanism:
-
Coordination of B(C~6~F~5~)~3~ to phosphorus.
-
Ring slippage destabilizes the ferrocene backbone.
-
Nucleophilic addition of RLi (e.g., PhLi) forms η^3^-bound intermediates .
Comparative Reactivity with Analogues
The compound’s reactivity is distinct from related ligands due to reduced steric bulk compared to diphenylphosphino derivatives:
| Ligand | Steric Parameter (θ) | Electronic Parameter (χ) | Catalytic Efficiency (Relative) |
|---|---|---|---|
| 1,1'-Bis(phenylphosphinidene)ferrocene | 136° | 13.2 eV | 1.0 (Reference) |
| Dppf | 158° | 12.8 eV | 0.7 |
| Dppe | 145° | 13.5 eV | 0.5 |
Scientific Research Applications
Chemical Properties and Structure
1,1'-Bis(phenylphosphinidene)ferrocene (CAS Number: 72954-06-4) features a ferrocene core with two phenylphosphinidene groups attached. The compound is characterized by its high purity (97%) and solid state, with a melting point ranging from 88 to 92 °C . Its molecular formula is , and it exhibits various functional groups suitable for catalytic reactions.
Catalytic Applications
1. Catalysis in Cross-Coupling Reactions
One of the primary applications of 1,1'-Bis(phenylphosphinidene)ferrocene is as a ligand in various cross-coupling reactions. It has been effectively utilized in:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Suzuki-Miyaura Coupling
- Negishi Coupling
- Sonogashira Coupling
These reactions are pivotal in organic synthesis for forming carbon-carbon bonds, making this compound essential for developing pharmaceuticals and agrochemicals .
2. Hydroformylation Catalysis
The compound has also been employed in selective hydroformylation processes when reacted with phenyllithium and chlorophosphine, yielding ferrocenediyl ligands that form rhodium complex catalysts. These complexes exhibit high selectivity for the hydroformylation of alkenes, demonstrating the compound's utility in fine chemical synthesis .
Material Science Applications
1. Preparation of Ferrocenyl Phosphine Ligands
1,1'-Bis(phenylphosphinidene)ferrocene serves as a precursor for synthesizing macrocyclic tridentate ferrocenylphosphine ligands. These ligands are crucial in developing advanced materials with specific electronic properties .
2. Formation of Ferrocenophanes
The compound can be used to prepare phosphorus-bridged ferrocenophanes, which exhibit unique conformational properties (syn and anti conformations). This feature is significant for studying molecular interactions and designing novel materials .
Case Studies
Case Study 1: Functionalization of Multi-Chromophoric Systems
In a study published in 2021, researchers utilized 1,1'-Bis(phenylphosphinidene)ferrocene as a precursor to create platinum(II) complexes functionalized with multi-chromophoric systems. The resulting adducts demonstrated enhanced photophysical properties, highlighting the compound's role in advancing materials for optoelectronic applications .
Case Study 2: Synthesis of Palladium Complexes
Another study focused on synthesizing palladium complexes using 1,1'-Bis(phenylphosphinidene)ferrocene as a ligand. The reaction conditions were optimized to achieve high yields (up to 86%) of palladium complexes suitable for catalyzing various organic transformations .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,1’-Bis(phenylphosphinidene)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and electronic properties that facilitate various catalytic reactions. The phenylphosphinidene groups interact with metal centers, enhancing the reactivity and selectivity of the catalysts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
Key structural analogs include:
- 1,1'-Bis(diisopropylphosphino)ferrocene (CAS: 97239-80-0): Alkyl (diisopropyl) substituents.
- 1,1'-Bis(dicyclohexylphosphino)ferrocene (CAS: 146960-90-9): Bulky cyclohexyl groups.
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf): Aryl (phenyl) substituents.
Oxidation Behavior in Metal Complexes
- Palladium Complexes: Alkyl substituents on 1,1'-bis(phosphino)ferrocene ligands reduce oxidation potentials (e.g., diisopropyl: ~0.5 V vs. Ag/AgCl) compared to phenyl analogs (~0.8 V) .
- Copper Complexes: The phenyl-substituted ferrocene ligand in Cu5BF4 shows a marginal increase in molar extinction coefficients (ε = 1.2 × 10³ L mol⁻¹ cm⁻¹ at 405 nm) versus ferrocene-free Cu1BF4 (ε = 1.0 × 10³ L mol⁻¹ cm⁻¹), indicating minor electronic contributions .
Steric and Electronic Trade-offs
- Steric Effects : Dicyclohexyl derivatives hinder substrate access in catalysis, whereas phenyl and diisopropyl analogs balance bulk and reactivity.
- Electronic Effects : Phenyl groups lower electron density at the metal center, favoring oxidative processes, while alkyl groups enhance electron density for reductive catalysis.
Q & A
Q. Basic
- ¹H/³¹P NMR : Identifies proton environments and phosphorus coordination shifts (δ ~20–40 ppm for P(III) ligands) .
- IR spectroscopy : CO stretching frequencies (1900–2100 cm⁻¹) confirm carbonyl ligand substitution .
- X-ray crystallography : Resolves eclipsed cyclopentadienyl conformations and Fe–P bond distances (~2.3–2.5 Å) .
- DFT studies : Validate electronic structures (e.g., HOMO-LUMO gaps) and redox behavior linked to catalytic activity .
How does 1,1'-bis(phenylphosphinidene)ferrocene enhance catalytic activity in hydrogenase-inspired systems?
Advanced
The ligand’s redox-active ferrocene backbone and strong σ-donor/π-acceptor phosphine groups stabilize mixed-valence Fe centers. For example, in [Fe₂(CO)₅(κ¹-dppfO)(µ-benzenedithiolate)], the ligand facilitates proton reduction via:
- Electron relay : Ferrocene mediates electron transfer between Fe centers.
- Tunable sterics : Bulky phenyl groups modulate substrate access to active sites.
Controlled potential electrolysis (CPE) at −1.2 V (vs. Ag/AgCl) confirms H₂ production, with turnover frequencies (TOF) comparable to natural hydrogenases .
How can researchers resolve contradictions between spectroscopic data and computational predictions for ferrocene-phosphine complexes?
Advanced
Discrepancies often arise from solvent effects or dynamic processes (e.g., ligand fluxionality). Mitigation strategies include:
- Variable-temperature NMR : Detects conformational changes (e.g., coalescence temperatures for dynamic equilibria).
- Solvent-dependent DFT : Incorporates implicit solvent models (e.g., PCM) to match experimental shifts.
- XAS/EXAFS : Validates metal-ligand coordination geometry independently .
What challenges arise in stereoselective lithiation of 1,1'-bis(oxazolinyl)ferrocene precursors, and how are they addressed?
Advanced
Diastereoselective lithiation requires precise control of:
- Base selection : LDA or s-BuLi/TMEDA mixtures enhance selectivity.
- Temperature : Lithiation at −78°C suppresses side reactions.
- Deuterium quenching : Isotopic labeling (e.g., D₂O) confirms reaction pathways.
For example, stepwise lithiation-bromination achieves >90% diastereomeric excess (de) in substituted ferrocenes .
What safety protocols are essential when handling 1,1'-bis(phenylphosphinidene)ferrocene in synthetic workflows?
Q. Basic
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (H315/H319) .
- Ventilation : Use fume hoods to avoid inhaling toxic dust (H335).
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How do electronic modifications to the phosphine ligand impact catalytic proton reduction efficiency?
Advanced
Electron-withdrawing groups (e.g., –CF₃) lower the metal center’s redox potential, facilitating electron transfer. Conversely, electron-donating groups (e.g., –OMe) increase ligand basicity, stabilizing intermediates. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) correlates E₁/₂ shifts (±100 mV) with TOF variations .
What methodologies optimize ligand design for chiral induction in asymmetric catalysis?
Q. Advanced
- Chiral auxiliaries : Introduce (R)- or (S)-configured oxazoline or phospholano groups .
- Steric maps : Molecular modeling (e.g., DFT) predicts enantioselectivity by analyzing transition-state geometries.
- Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with Eu(hfc)₃ .
How do computational methods like DFT aid in predicting reaction mechanisms for ferrocene-phosphine complexes?
Advanced
DFT simulations (e.g., B3LYP/def2-TZVP) model:
- Transition states : Identify rate-determining steps (e.g., CO ligand dissociation).
- Spin density distributions : Explain paramagnetic behavior in Fe(I)/Fe(0) states.
- Solvent effects : Calculate Gibbs free energy changes (ΔG) under realistic conditions .
What strategies validate the ecological safety of ferrocene-phosphine byproducts in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
